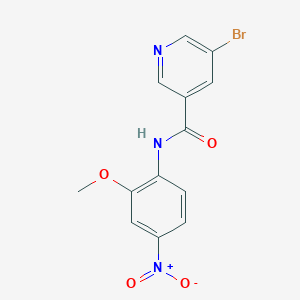
5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide, also known as BML-210, is a small molecule drug that has been widely studied for its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have shown promising results in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD+. By inhibiting NAMPT, this compound reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, the reduction of NAD+ levels by this compound leads to the activation of the energy sensor AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism and promotes the survival of normal cells under stress conditions. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, which regulates the production of pro-inflammatory cytokines in immune cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces cell death by reducing the cellular levels of NAD+ and activating the energy sensor AMPK. In immune cells, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Moreover, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity by regulating the expression of genes involved in glucose metabolism and insulin signaling. However, the exact biochemical and physiological effects of this compound may vary depending on the cell type, disease state, and dosage used.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for NAMPT inhibition, which allows for the specific targeting of NAMPT-dependent cellular processes. Another advantage is its ability to induce cell death in cancer cells and reduce inflammation in immune cells, which makes it a promising therapeutic agent for cancer and inflammatory diseases. However, one limitation is its potential toxicity and side effects, which may limit its clinical use. Moreover, this compound may have off-target effects on other cellular processes, which may complicate its interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical trials. Moreover, the identification of biomarkers for patient selection and monitoring may help to personalize the treatment with this compound. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and overcome its limitations.
Synthesemethoden
The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 2-methoxy-4-nitroaniline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction yields this compound as a yellow solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-methoxy-4-nitrophenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. It has been shown to inhibit the activity of NAMPT, which is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in many cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the cellular levels of NAD+ and induces cell death in cancer cells, which are highly dependent on NAD+ for their survival. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity, suggesting its potential as a therapeutic agent for metabolic disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c1-21-12-5-10(17(19)20)2-3-11(12)16-13(18)8-4-9(14)7-15-6-8/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRNDJFCUZQGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
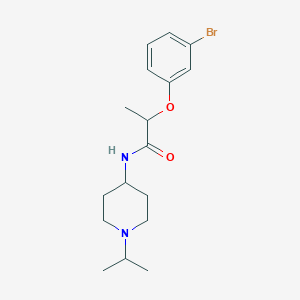
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
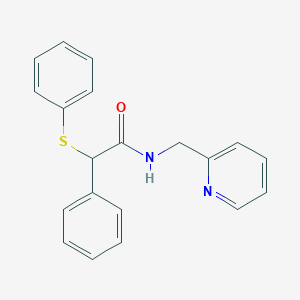
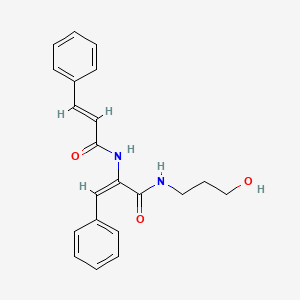

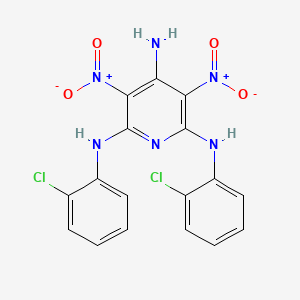
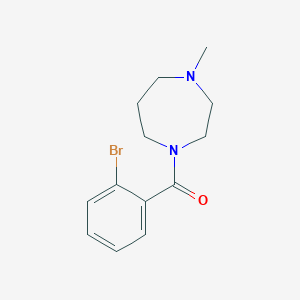
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
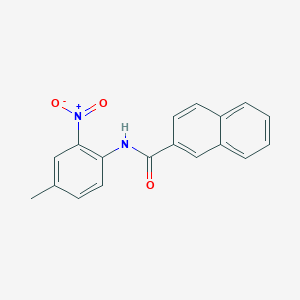
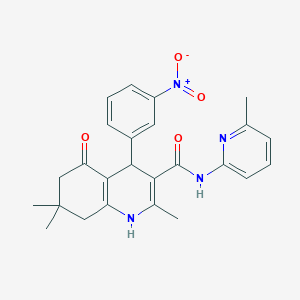
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)